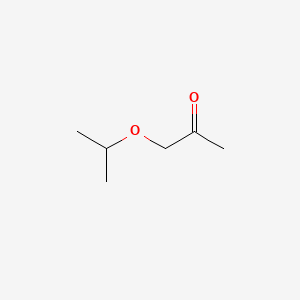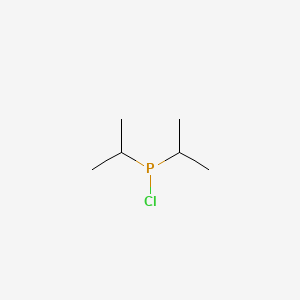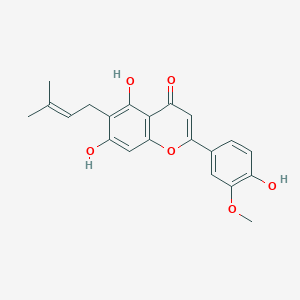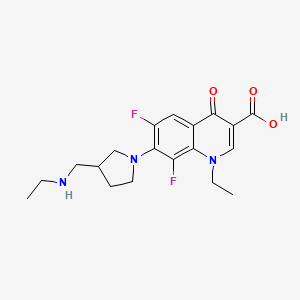
美拉氟沙星
描述
Merafloxacin is an antibiotic drug used to treat bacterial infections in humans and animals. It is a member of the fluoroquinolone family of antibiotics and works by inhibiting the growth of bacteria. It is used in both oral and intravenous forms, and has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria. Merafloxacin is used to treat infections of the skin, respiratory tract, urinary tract, and gastrointestinal tract.
科学研究应用
抗SARS-CoV-2病毒药
美拉氟沙星已被确定为程序性-1核糖体移码(-1 PRF)的有效抑制剂,该移码对于SARS-CoV-2的复制至关重要 {svg_1}。这一发现意义重大,因为它为针对病毒生命周期新方面的抗病毒策略提供了新的途径,从而对抗COVID-19。
广谱β冠状病毒抑制剂
除了SARS-CoV-2,美拉氟沙星对-1 PRF的抑制作用对其他一系列β冠状病毒也同样有效 {svg_2}。这种广谱的潜力使其成为研究当前和未来冠状病毒爆发治疗方法的宝贵候选药物。
对病毒突变的鲁棒性
美拉氟沙星抑制移码机制的有效性即使在病毒RNA的假结区域存在突变的情况下也依然有效 {svg_3}。这种鲁棒性至关重要,因为病毒观察到的高突变率通常会导致耐药性。
药物设计模板
美拉氟沙星的分子结构为设计新的化合物提供了模板,这些化合物可以靶向其他RNA病毒中类似于-1 PRF的RNA结构和过程 {svg_4}。
RNA假结的研究
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
Merafloxacin plays a crucial role in biochemical reactions by inhibiting Type II DNA topoisomerase, an enzyme essential for DNA replication and transcription . This inhibition prevents the supercoiling of DNA, thereby hindering bacterial replication. Merafloxacin interacts with various biomolecules, including DNA and topoisomerase enzymes, forming stable complexes that disrupt the normal function of these enzymes .
Cellular Effects
Merafloxacin affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, leading to cell death . In mammalian cells, Merafloxacin has been shown to inhibit the replication of SARS-CoV-2 by targeting the programmed -1 ribosomal frameshifting, a critical step in viral protein synthesis . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing viral replication .
Molecular Mechanism
The molecular mechanism of Merafloxacin involves binding to the DNA-topoisomerase complex, thereby stabilizing the complex and preventing the re-ligation of the DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, Merafloxacin inhibits the pseudoknot formation in the SARS-CoV-2 genome, which is necessary for the frameshift during viral RNA translation . This inhibition disrupts the production of viral proteins, thereby reducing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Merafloxacin have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation . Long-term studies have shown that Merafloxacin can maintain its antibacterial activity for extended periods, but its antiviral effects may diminish over time due to the development of viral resistance . In vitro studies have demonstrated that Merafloxacin can effectively inhibit bacterial and viral replication for several hours to days, depending on the concentration and environmental conditions .
Dosage Effects in Animal Models
In animal models, the effects of Merafloxacin vary with different dosages. At low doses, Merafloxacin effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antibacterial or antiviral activity but increases the risk of toxicity .
Metabolic Pathways
Merafloxacin is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of Merafloxacin . The metabolites are then excreted through the kidneys .
Transport and Distribution
Merafloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins, facilitating its uptake into cells . Once inside the cells, Merafloxacin accumulates in the cytoplasm and nucleus, where it exerts its antibacterial and antiviral effects . The distribution of Merafloxacin is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
Merafloxacin localizes primarily in the cytoplasm and nucleus of cells . The compound’s activity is influenced by its subcellular localization, as it needs to reach the DNA and topoisomerase enzymes to exert its effects . Merafloxacin’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments . This precise localization is essential for the compound’s efficacy in inhibiting bacterial and viral replication .
属性
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91188-00-0, 110013-21-3 | |
| Record name | Merafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

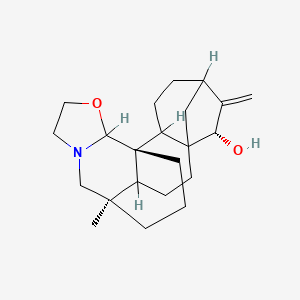
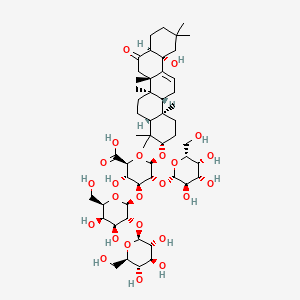


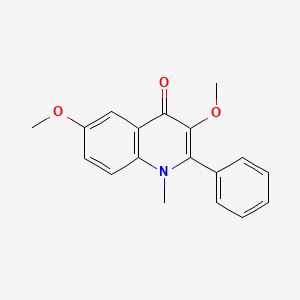
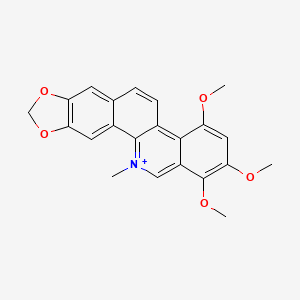
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
![(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1205593.png)
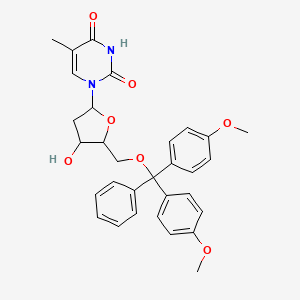
![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1205600.png)
